molecular formula C11H8BrN B1282784 4-Bromo-2-phenylpyridine CAS No. 98420-98-5

4-Bromo-2-phenylpyridine

Cat. No.: B1282784
CAS No.: 98420-98-5
M. Wt: 234.09 g/mol
InChI Key: HCQHVQSQHXZRGA-UHFFFAOYSA-N
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Description

4-Bromo-2-phenylpyridine is a useful research compound. Its molecular formula is C11H8BrN and its molecular weight is 234.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Characterization : 4-Bromo-2-phenylpyridine is involved in the synthesis of various metal complexes. For example, its reaction with copper(II) and oxido-vanadium(IV) compounds results in complexes with specific structural geometries, contributing to advancements in coordination chemistry (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

Chemical Sensing

  • Development of Chemosensors : The compound plays a role in creating chemosensors for heavy metal ions. This includes its use in synthesizing complexes that act as sensors for metal ions like Hg2+, Cu2+, and others, which are significant in environmental monitoring and safety (Padilla-Tosta et al., 2001).

Material Synthesis

  • Material Synthesis : In the field of materials science, this compound is a key precursor for synthesizing luminescent materials. It is used to develop iridium complexes that exhibit unique emission properties, useful in optoelectronics and photonics (Leslie, Batsanov, Howard, & Williams, 2004).

Biomedical Applications

  • Biomedical Research : It also finds applications in biomedical research. A chiral BODIPY-based fluorescent compound synthesized using a variant of this compound shows potential as an antibacterial and antioxidant agent. This demonstrates its role in developing new therapeutic agents (Alnoman et al., 2019).

Organic Chemistry

  • Organic Synthesis : this compound is utilized in organic synthesis, particularly in Suzuki cross-coupling reactions. It's instrumental in creating various pyridine derivatives, which are significant in drug discovery and development (Ahmad et al., 2017).

Catalysis

  • Catalysis Research : The compound is used in studies exploring the Suzuki coupling of nitrogen-containing substrates. Its behavior under different conditions like CO2 pressure and pH provides insights into catalytic processes, important in chemical manufacturing (Senter et al., 2014).

Safety and Hazards

While specific safety and hazard information for 4-Bromo-2-phenylpyridine is not available in the search results, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-phenylpyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in linking extracellular signals to intracellular responses. This interaction is crucial for modulating cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . The nature of these interactions often involves competitive inhibition, where this compound binds to the active site of the enzyme, preventing its natural substrate from binding.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p38α MAPK can lead to altered signaling pathways that regulate inflammation and stress responses . Additionally, this compound can impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cellular growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of p38α MAPK, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition can lead to a decrease in the production of pro-inflammatory cytokines and other signaling molecules. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure potentially leading to changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation and modulating immune responses. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a certain dosage level is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution can affect its concentration in different cellular compartments and tissues, influencing its activity and function . Additionally, factors such as lipid solubility and molecular size can impact its transport and distribution.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes . The localization can also influence the compound’s interactions with biomolecules and its overall efficacy.

Properties

IUPAC Name

4-bromo-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQHVQSQHXZRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542252
Record name 4-Bromo-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98420-98-5
Record name 4-Bromo-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture was prepared of 2,4-dibromopyridine (10 g, 42.21 mmol), phenylboronic acid (5.1 g, 42.21 mmol), and potassium carbonate (11.7 g, 84.42 mmol) in 100 mL dimethoxyethane and 40 mL of water. Nitrogen was bubbled directly into the mixture for 30 minutes. Next, tetrakis(triphenylphosphine)palladium(0) was added (244 mg, 2.11 mmol) and the mixture was heated to reflux under nitrogen overnight. The mixture was cooled and diluted with ethyl acetate and water. The layers were separated and the aqueous layer was extracted with ethyl acetate. The organic layers were washed with brine, dried over magnesium sulfate, filtered, and evaporated to a residue. The residue was purified by column chromatography eluting with 0, 2, and 5% ethyl acetate/hexanes. Obtained 4.28 g of a yellow liquid (43%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
43%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.